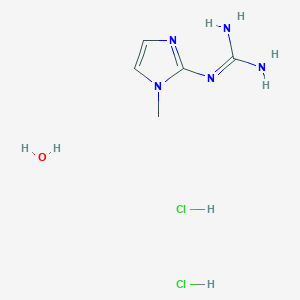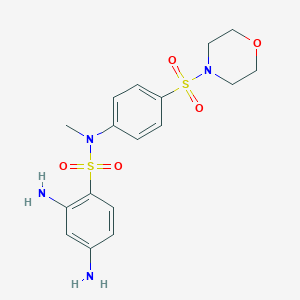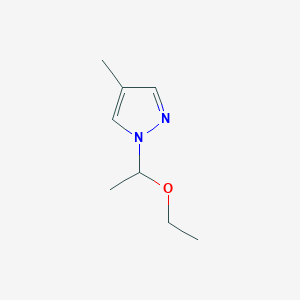![molecular formula C18H21N3O2S B8018211 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8018211.png)
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is a complex organic compound with a molecular formula of C18H21N3O2S It is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyethoxy-3-methyl-2-pyridine with a suitable thiol reagent to introduce the methylthio group. This intermediate is then reacted with a benzimidazole precursor under specific conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
- 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzothiazole
Uniqueness
Compared to similar compounds, 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[[4-(2-ethoxyethoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-22-10-11-23-17-8-9-19-16(13(17)2)12-24-18-20-14-6-4-5-7-15(14)21-18/h4-9H,3,10-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXAAAUUIOKQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(3-Hydroxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8018179.png)
![2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8018192.png)

![methyl 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole-5-carboxylate](/img/structure/B8018203.png)


![2-[2-(Methylisobutylamino)benzylthio]-1H-benzimidazole](/img/structure/B8018229.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine](/img/structure/B8018235.png)
